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Compound of Interest

Compound Name: Triphenyl borate

Cat. No.: B123525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

triphenyl borate as a Lewis acid component in Frustrated Lewis Pair (FLP) chemistry.

Triphenyl borate (BPh₃), a commercially available and relatively weak Lewis acid, has

emerged as a valuable tool in metal-free catalysis, particularly in the activation of small

molecules and catalytic reductions. Its lower Lewis acidity compared to highly fluorinated

boranes like B(C₆F₅)₃ imparts unique reactivity and, in some cases, enhanced tolerance to

certain functional groups and moisture.

Overview of Triphenyl Borate in FLP Chemistry
Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and bases that

are unable to form a classical dative adduct. This "frustration" results in unquenched reactivity

that can be harnessed to activate a variety of small molecules, most notably dihydrogen (H₂),

carbon dioxide (CO₂), and unsaturated substrates.

In this context, triphenyl borate serves as the Lewis acidic component. When paired with a

bulky Lewis base, such as a sterically hindered phosphine or amine, it forms an active FLP

capable of mediating a range of chemical transformations.

Key Applications:
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Catalytic Hydrogenation: FLPs based on triphenyl borate are effective catalysts for the

metal-free hydrogenation of polarized unsaturated bonds, such as those in imines and

enamines.

Reductive Amination: Triphenyl borate, in combination with a silane reducing agent,

catalyzes the reductive amination of aldehydes and ketones, offering a valuable method for

C-N bond formation. A key advantage is its tolerance to water and alkylamines.[1]

Carbon Dioxide Activation and Utilization: BPh₃-based FLPs can activate CO₂ and facilitate

its insertion into chemical bonds, opening avenues for CO₂ valorization.[2]
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Caption: Conceptual overview of Frustrated Lewis Pair (FLP) formation and action.

Synthesis of Triphenyl Borate
A straightforward and high-yield synthesis of triphenyl borate can be achieved through the

reaction of boric acid and phenol.
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Protocol 2.1: Synthesis of Triphenyl Borate[3]

Materials:

Boric acid (24.7 g)

Phenol (188 g)

Toluene (75 g)

Reaction vessel equipped with a thermometer, condenser, and a recovery tube.

Procedure:

Combine boric acid, phenol, and toluene in the reaction vessel.

Heat the mixture to 155 °C.

Implement a programmed heating ramp over 5-6 hours, gradually increasing the temperature

to 195 °C. A suggested temperature program is as follows:

155 °C for 1 hour

165 °C for 1 hour

175 °C for 1 hour

185 °C for 1 hour

195 °C for 1-2 hours

During the reaction, water is formed as a byproduct and can be removed by azeotropic

distillation with toluene.

After the reaction is complete, the crude triphenyl borate is obtained. Further purification

can be achieved by distillation under reduced pressure or recrystallization. This method has

been reported to achieve a boric acid conversion rate of over 90%.[3]
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Application in Catalytic Hydrogenation of Imines
FLPs comprising triphenyl borate and a bulky Lewis base, such as a phosphazene

superbase, are effective catalysts for the hydrogenation of imines. The reversibility of H₂

cleavage is a key feature for catalytic turnover.

Experimental Workflow for Imine Hydrogenation
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Caption: General experimental workflow for the FLP-catalyzed hydrogenation of imines.

Protocol 3.1: Catalytic Hydrogenation of N-Benzylideneaniline

This protocol is based on the reported catalytic activity of a BPh₃/phosphazene FLP system.[2]

Materials:
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N-benzylideneaniline

Triphenyl borate (BPh₃)

Phosphazene base (e.g., P₂-Et)

Anhydrous THF

High-pressure reactor (e.g., Parr autoclave)

H₂ gas

Procedure:

In a glovebox, charge a glass liner for the high-pressure reactor with N-benzylideneaniline

(1.0 mmol), triphenyl borate (0.05 mmol, 5 mol%), and the phosphazene base (0.05 mmol,

5 mol%).

Add anhydrous THF (5 mL) to dissolve the reactants.

Seal the glass liner inside the high-pressure reactor.

Remove the reactor from the glovebox and connect it to a hydrogen gas line.

Purge the reactor with H₂ gas three times.

Pressurize the reactor to the desired H₂ pressure (e.g., 20-60 bar).

Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required

time (e.g., 24 hours).

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess H₂ gas.

Open the reactor and remove the glass liner.

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced

pressure.
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The crude product, N-benzylaniline, can be purified by column chromatography on silica gel.

Table 1: Hydrogenation of N-Benzylideneaniline using BPh₃/Phosphazene FLP

Entry
Lewis
Base

Catalyst
Loading
(mol%)

H₂
Pressure
(bar)

Temperat
ure (°C)

Time (h)
Conversi
on (%)

1
Phosphaze

ne
5 60 70 24

Quantitativ

e

Data adapted from the principles described in the literature.[2]

Application in Reductive Amination
Triphenyl borate is a competent catalyst for the reductive amination of aldehydes and ketones

using silanes as the reducing agent. A notable advantage of using BPh₃ over more Lewis acidic

boranes like B(C₆F₅)₃ is its enhanced tolerance to water and strongly basic alkylamines.[1] This

is attributed to the fact that the Brønsted acidic adduct H₂O-BPh₃ does not undergo irreversible

deprotonation by aliphatic amines, unlike the corresponding B(C₆F₅)₃ adduct.[1]

Mechanism of BPh₃-Catalyzed Reductive Amination
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Caption: Simplified mechanism for BPh₃-catalyzed reductive amination with silanes.

Protocol 4.1: General Procedure for Reductive Amination of Aldehydes with Alkylamines[1]

Materials:

Aldehyde (1.0 mmol)

Alkylamine (1.2 mmol)

Triphenyl borate (BPh₃, 0.05 mmol, 5 mol%)

Silane (e.g., phenylsilane, 1.2 mmol)

Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b123525?utm_src=pdf-body-img
https://jcsp.org.pk/PublishedVersion/a4c553d6-911e-47f4-a4ac-7dca08be6337Manuscript%20no%2010,%20Final%20Gally%20proof%20of%2010412%20(Nil%20Baran%20Acarali).pdf
https://www.benchchem.com/product/b123525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol),

alkylamine (1.2 mmol), and anhydrous solvent (5 mL).

Stir the mixture at room temperature for 10 minutes.

Add triphenyl borate (0.05 mmol, 5 mol%) to the mixture.

Add the silane (1.2 mmol) dropwise to the reaction mixture.

Stir the reaction at room temperature for the required time (typically 1-24 hours), monitoring

by TLC or GC-MS.

Upon completion, quench the reaction by the addition of a saturated aqueous solution of

NaHCO₃.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired amine.

Table 2: Substrate Scope for BPh₃-Catalyzed Reductive Amination
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Entry
Carbonyl
Compound

Amine Silane Yield (%)

1 Benzaldehyde Benzylamine PhSiH₃ >95

2

4-

Methoxybenzald

ehyde

n-Butylamine PhSiH₃ 92

3
Cyclohexanecarb

oxaldehyde
Piperidine PhSiH₃ 85

4 Acetophenone Morpholine PhSiH₃ 78

This table represents typical yields for this type of reaction, illustrating the broad scope.

Activation of Small Molecules
Hydrogen Activation
The activation of H₂ by a BPh₃-based FLP is a fundamental step in hydrogenation catalysis.

The process involves the heterolytic cleavage of the H-H bond, forming a phosphonium or

ammonium cation and a hydridoborate anion. The reaction between tBu₃P and BPh₃ with H₂

has been shown to produce the corresponding salt, [tBu₃PH][HBPh₃], albeit in moderate yield

(33%) after 24 hours, indicating a less exergonic reaction compared to more Lewis acidic

boranes.[2][4]

Table 3: H₂ Cleavage with BPh₃-based FLPs

Lewis Acid Lewis Base Product Yield (%) Time (h)

BPh₃ tBu₃P [tBu₃PH][HBPh₃] 33 24

BPh₃ Phosphazene
[Phosphazenium]

[HBPh₃]
85 < 1

BPh₃ Verkade base
[Verkadenium]

[HBPh₃]
71 < 1
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Data compiled from literature reports.[2][4]

Carbon Dioxide Reduction
Triphenylborane can catalyze the hydrosilylation of CO₂ in highly polar, aprotic solvents,

leading selectively to silyl formates.[5] This transformation is a valuable method for the

chemical fixation of CO₂.

Protocol 5.1: BPh₃-Catalyzed Hydrosilylation of CO₂[5]

Materials:

Triphenyl borate (BPh₃)

Silane (e.g., triethylsilane)

Polar, aprotic solvent (e.g., DMF or DMSO)

CO₂ (balloon or pressurized)

Reaction vessel (e.g., Schlenk tube or autoclave)

Procedure:

In an oven-dried reaction vessel, dissolve triphenyl borate (catalytic amount, e.g., 5 mol%)

in the chosen solvent under a CO₂ atmosphere.

Add the silane to the solution.

Stir the reaction mixture under a CO₂ atmosphere at the desired temperature (e.g., room

temperature to 60 °C).

Monitor the reaction progress by techniques such as NMR spectroscopy to observe the

formation of the silyl formate.

Upon completion, the product can be isolated or analyzed directly from the reaction mixture.

Table 4: BPh₃-Catalyzed Hydrosilylation of CO₂
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Silane Solvent
Temperatur
e (°C)

Time (h) Product
Selectivity
(%)

Triethylsilane DMF 25 24 Silyl formate >95

Phenylsilane DMSO 60 12 Silyl formate >95

Data reflects the high selectivity reported for this catalytic system.[5]

Conclusion
Triphenyl borate is a versatile and accessible Lewis acid for a range of applications in

frustrated Lewis pair chemistry. Its moderate Lewis acidity provides a unique reactivity profile

that is complementary to that of stronger borane Lewis acids. The protocols and data

presented herein offer a starting point for researchers and professionals in drug development

and materials science to explore the potential of triphenyl borate in metal-free catalysis. The

operational simplicity and, in some cases, enhanced functional group tolerance make BPh₃-

based FLPs an attractive option for the development of sustainable chemical methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b123525#triphenyl-borate-in-frustrated-lewis-pair-flp-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b123525#triphenyl-borate-in-frustrated-lewis-pair-flp-chemistry
https://www.benchchem.com/product/b123525#triphenyl-borate-in-frustrated-lewis-pair-flp-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

